molecular formula C22H27N3O3 B8261448 Tryprostatin A

Tryprostatin A

Cat. No.: B8261448
M. Wt: 381.5 g/mol
InChI Key: XNRPVPHNDQHWLJ-UHFFFAOYSA-N
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Description

Origin and Natural Occurrence of Tryprostatin A

This compound has been identified and isolated from fungal sources. Notably, it has been reported in species such as Cordyceps tenuipes and Aspergillus fumigatus. nih.gov Aspergillus fumigatus, a common filamentous fungus, has been a significant source for the isolation of this compound and related compounds. researchgate.netnih.govresearchgate.netportlandpress.com Specifically, a marine fungal strain of Aspergillus fumigatus BM939 has been noted as a source of this compound. researchgate.netresearchgate.netnih.gov

Structural Classification of this compound within Indole (B1671886) Alkaloids

Structurally, this compound is classified as an indole alkaloid. nih.govpreprints.orgmdpi.com More specifically, it is described as a cyclic dipeptide. nih.gov Its structure is based on brevianamide (B1173143) F (cyclo-L-Trp-L-Pro), with substitutions on the indole ring. nih.gov These substitutions include a prenyl group at position 2 and a methoxy (B1213986) group at position 6 of the indole ring. nih.gov This places this compound within the subset of prenylated indole alkaloids, which are characterized by the addition of prenyl moieties, often derived from prenyl diphosphate (B83284), to an indole or indoline (B122111) ring system. researchgate.netpreprints.org Indole alkaloids themselves are a large and diverse group of natural compounds, many of which exhibit significant biological activities. preprints.orgbohrium.com this compound is also functionally related to brevianamide F. nih.gov

Historical Context of Academic Research on this compound

Academic research on this compound gained momentum as studies revealed its biological properties, particularly its effects on cellular processes. Early research focused on its isolation from fungal sources and the elucidation of its chemical structure. The discovery of its ability to inhibit cell cycle progression, specifically in the M phase, in cell lines such as tsFT210 and 3Y1 cells, was a key development in its historical study. nih.govresearchgate.netportlandpress.comnih.gov This led to investigations into its mechanism of action, identifying it as an inhibitor of microtubule assembly, particularly affecting microtubule-associated protein (MAP)-dependent assembly. nih.govresearchgate.netportlandpress.com

Further research highlighted this compound's role as an inhibitor of the breast cancer resistance protein (BCRP), also known as ABCG2. nih.govresearchgate.netresearchgate.netnih.govbohrium.comebi.ac.uk This finding was significant because BCRP is an efflux transporter that contributes to multidrug resistance in various cancer cells. researchgate.netnih.gov Studies demonstrated that this compound could reverse the mitoxantrone-resistant phenotype in certain cancer cell lines by inhibiting BCRP-dependent drug accumulation. nih.govebi.ac.uk Structure-activity relationship (SAR) studies have been conducted to understand which parts of the this compound molecule are essential for its biological activities, such as cytotoxicity and BCRP inhibition. researchgate.netnih.govebi.ac.uk These studies have explored modifications to the indole ring and the diketopiperazine core. researchgate.net More recent academic investigations have explored the potential of this compound and related compounds as potential LXRα agonists, suggesting a role in lipid metabolism research. figshare.comacs.org

Here is a summary of some research findings related to this compound:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[6-methoxy-2-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-13(2)6-9-17-16(15-8-7-14(28-3)11-18(15)23-17)12-19-22(27)25-10-4-5-20(25)21(26)24-19/h6-8,11,19-20,23H,4-5,9-10,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRPVPHNDQHWLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(N1)C=C(C=C2)OC)CC3C(=O)N4CCCC4C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Biosynthetic Pathways of Tryprostatin a

Fungal Biosynthesis from Precursors

The biosynthetic route to Tryprostatin A in fungi begins with the condensation of L-tryptophan and L-proline. nih.govuniprot.orguniprot.org This forms the cyclic dipeptide intermediate, brevianamide (B1173143) F. nih.govuniprot.orguniprot.org Brevianamide F then undergoes further modifications, including prenylation and subsequent tailoring reactions, to yield this compound. uniprot.orguniprot.orgmdpi.com

Non-ribosomal Peptide Synthetase (NRPS)-mediated Steps in this compound Formation

The initial step in the biosynthesis of tryprostatins and fumitremorgins, the condensation of L-tryptophan and L-proline to form brevianamide F, is catalyzed by a non-ribosomal peptide synthetase (NRPS) enzyme called FtmA. nih.govuniprot.orguniprot.org NRPSs are large, multimodular enzymes responsible for assembling non-ribosomal peptides through the activation and joining of amino acid building blocks. nih.govrsc.orgasm.org The FtmA enzyme is a dimodular NRPS containing adenylation (A), peptidyl carrier protein (PCP), and condensation (C) domains, which are characteristic of NRPS architecture. nih.govnih.gov The A domains are responsible for recognizing and activating the specific amino acids (L-tryptophan and L-proline), while the PCP domains hold the activated amino acids as thioesters. nih.gov The C domain catalyzes the formation of the peptide bond between the two amino acids, leading to the formation of cyclic brevianamide F. nih.govnih.gov

Role of Prenyltransferases in this compound Biosynthesis

Following the formation of brevianamide F, prenylation occurs, a crucial step in the biosynthesis of tryprostatins. This reaction is catalyzed by prenyltransferases. uniprot.orguniprot.orgmdpi.comresearchgate.net Specifically, the prenyltransferase FtmPT1 (also known as FtmB) is responsible for the prenylation of brevianamide F. uniprot.orguniprot.orguniprot.org FtmPT1 catalyzes the addition of a dimethylallyl diphosphate (B83284) (DMAPP) moiety to brevianamide F, resulting in the formation of tryprostatin B. uniprot.orguniprot.orguniprot.orgexpasy.org This prenylation primarily occurs at the C-2 position of the indole (B1671886) ring of the tryptophan residue within brevianamide F, although prenylation at C-3 has also been observed with this enzyme. expasy.orgresearchgate.net FtmPT1 is classified as a brevianamide F prenyltransferase. uniprot.orgexpasy.org

Enzymatic Transformations in this compound Pathway

The conversion of tryprostatin B to this compound involves further enzymatic modifications, including hydroxylation and methylation. tandfonline.comuniprot.orguniprot.orguniprot.org

Methylation Reactions (e.g., 6-hydroxytryprostatin B O-methyltransferase)

A key step in the biosynthesis of this compound is the methylation of 6-hydroxytryprostatin B. tandfonline.comuniprot.orgexpasy.org This reaction is catalyzed by the enzyme 6-hydroxytryprostatin B O-methyltransferase, also known as FtmMT or FtmD. tandfonline.comuniprot.orgexpasy.orggenome.jp This methyltransferase is responsible for adding a methyl group to the hydroxyl group at the C-6 position of the indole ring of 6-hydroxytryprostatin B, thereby forming this compound. tandfonline.comuniprot.orgexpasy.org The reaction utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor, producing S-adenosyl-L-homocysteine (SAH) as a byproduct. expasy.orggenome.jp Research has shown that a point mutation in the ftmD gene can abolish the production of this compound, highlighting the critical role of this enzyme in the pathway. tandfonline.comnih.gov

Here is a representation of the methylation reaction:

SubstrateEnzymeProductCo-substrateByproduct
6-hydroxytryprostatin B6-hydroxytryprostatin B O-methyltransferaseThis compoundS-adenosyl-L-methionineS-adenosyl-L-homocysteine
Cytochrome P450 Monooxygenase Activities

Cytochrome P450 monooxygenases (CYPs) play significant roles in the tailoring of various fungal secondary metabolites, including indole alkaloids like tryprostatins and fumitremorgins. uniprot.orgrsc.orgresearchgate.net In the context of this compound biosynthesis, a cytochrome P450 monooxygenase, FtmP450-1 (also known as FtmC), is involved in the conversion of tryprostatin B to 6-hydroxytryprostatin B. uniprot.orguniprot.org This hydroxylation step at the C-6 position of the indole ring is a necessary precursor step for the subsequent methylation catalyzed by FtmD to form this compound. tandfonline.comuniprot.orgexpasy.org Other cytochrome P450 enzymes within the ftm gene cluster are involved in later steps of the fumitremorgin pathway, such as the conversion of this compound to fumitremorgin C (catalyzed by FtmP450-2/FtmE) and fumitremorgin C to 12,13-dihydroxyfumitremorgin C (catalyzed by FtmP450-3/FtmG). uniprot.orguniprot.orguniprot.org This demonstrates the versatile roles of CYPs in introducing structural diversity into these indole alkaloids. rsc.org

Genetic and Enzymatic Determinants of this compound Biosynthesis

The genes responsible for the biosynthesis of this compound and other fumitremorgins are organized into a biosynthetic gene cluster (ftm) in the fungal genome, particularly in Aspergillus fumigatus. nih.govtandfonline.commdpi.complos.org This cluster contains the genes encoding the key enzymes involved in the pathway, including the NRPS (FtmA), prenyltransferases (FtmPT1/FtmB), cytochrome P450 monooxygenases (FtmP450-1/FtmC, FtmP450-2/FtmE, FtmP450-3/FtmG), and the O-methyltransferase (FtmMT/FtmD). uniprot.orgmdpi.comuniprot.orguniprot.org The co-localization of these genes in a cluster facilitates their co-regulation, ensuring coordinated expression for efficient metabolite production. plos.org

Research involving gene knockout and heterologous expression has been instrumental in elucidating the function of individual genes and enzymes within the ftm cluster. For example, studies have confirmed the roles of ftmA in brevianamide F synthesis, ftmB (FtmPT1) in tryprostatin B formation, ftmC (FtmP450-1) in 6-hydroxytryprostatin B production, and ftmD (FtmMT) in this compound synthesis. nih.govnih.govtandfonline.comnih.gov A point mutation in the ftmD gene in A. fumigatus strain Af293 was shown to disrupt this compound production, further confirming its enzymatic role. tandfonline.comnih.gov The functional reconstitution of portions of the ftm cluster in heterologous hosts like Escherichia coli has also demonstrated the essentiality and function of these genes and enzymes in producing tryprostatins. nih.govnih.gov

The interplay between these genetic and enzymatic components dictates the efficient and specific synthesis of this compound within the fungal organism. plos.org

Identification and Characterization of ftm Gene Clusters

The biosynthetic pathway for tryprostatins and fumitremorgins is encoded by the ftm gene cluster nih.gov. This cluster has been identified in several Aspergillus fumigatus isolates, including Af293, A1163, and BM939, as well as in Neosartorya fischeri nih.gov. The ftm gene cluster in A. fumigatus BM939 contains nine genes nih.gov. While the ftm cluster has been identified in the genome reference strain A. fumigatus Af293, it has been reported to be inactive in this strain, complicating the complete understanding of the pathway using this isolate tandfonline.com. Studies utilizing the FTM-producing strain A. fumigatus BM939 have been crucial in dissecting the pathway tandfonline.com.

Functional Analysis of Key Biosynthetic Enzymes (e.g., FtmA, FtmB, FtmD)

The biosynthesis of tryprostatins and fumitremorgins is initiated by the condensation of L-tryptophan and L-proline to form brevianamide F nih.govwikipedia.org. This step is catalyzed by FtmA, a dimodular nonribosomal peptide synthetase (NRPS) nih.gov. FtmA possesses a domain organization of A-PCP-C-A-PCP-A, where A represents the adenylation domain, PCP the peptidyl carrier protein domain, and C the condensation domain nih.gov. Heterologous expression of ftmA in A. nidulans and subsequent identification of brevianamide F as the product confirmed the function of FtmA nih.gov.

Brevianamide F is subsequently converted to tryprostatin B (TPS-B) through prenylation catalyzed by FtmB, a prenyltransferase nih.govwikipedia.orguniprot.org. This reaction involves the addition of a prenyl group to the indole ring of brevianamide F in the presence of dimethylallyl diphosphate uniprot.orguniprot.org. In vitro assays have demonstrated the activity of FtmB nih.gov. FtmB is also known as FtmPT1 uniprot.orguniprot.org.

Tryprostatin B undergoes hydroxylation at the C-6 position of the indole ring, a reaction catalyzed by FtmC, a cytochrome P450 hydroxylase (also known as FtmP450-1) nih.govuniprot.org. The subsequent methylation of 6-hydroxytryprostatin B leads to the formation of this compound tandfonline.comuniprot.org. This methylation step is catalyzed by FtmD, an O-methyltransferase nih.govtandfonline.comuniprot.org. Biochemical analysis has indicated that FtmD catalyzes the conversion of 6-hydroxytryprostatin B into this compound tandfonline.com. Research using A. fumigatus strain Af293 revealed a point mutation in ftmD that resulted in an amino acid substitution (R202L), impairing the methyltransferase activity of FtmD and blocking the FTM biosynthetic pathway in this strain under physiological conditions tandfonline.com.

The core biosynthetic steps involving FtmA, FtmB, FtmC, and FtmD are summarized in the table below:

EnzymeCatalyzed ReactionSubstrate(s)Product(s)
FtmACondensation and cyclizationL-Tryptophan, L-ProlineBrevianamide F
FtmBPrenylationBrevianamide F, DMAPPTryprostatin B
FtmCHydroxylation at indole C-6Tryprostatin B6-hydroxytryprostatin B
FtmDMethylation6-hydroxytryprostatin BThis compound

Biosynthetic Pathway Crosstalk and Product Diversification

The ftm biosynthetic pathway is interconnected with the production of other related indole alkaloids, leading to structural complexity and diversification of products, including the formation of spiro-rings nih.gov.

Spiro-ring Formation Mechanisms from this compound Precursors

Spirotryprostatins, which feature a spirooxindole ring, are derived from tryprostatins nih.govsoton.ac.uk. The formation of the spiro-carbon is a key step in generating these complex structures nih.govacs.org. Research has shown that spiro-carbon formation can occur through distinct mechanisms catalyzed by different oxygenating enzymes nih.gov. For instance, spirothis compound formation from fumitremorgin C, a downstream metabolite of this compound, can be catalyzed by FqzB, an FAD-dependent monooxygenase from the unrelated fumiquinazoline biosynthetic pathway, via an epoxidation route nih.govacs.org. In contrast, FtmG, a cytochrome P450 from the fumitremorgin pathway, has been found to catalyze spiro-ring formation in spirotryprostatin B through a radical mechanism involving stepwise C-H activation nih.govnih.gov.

Role of Oxygenating Enzymes in Structural Complexity

Oxygenating enzymes, such as cytochrome P450 monooxygenases and flavin-dependent monooxygenases, play a versatile role in introducing structural complexity into natural products like tryprostatins and fumitremorgins nih.govacs.org. Beyond the hydroxylation catalyzed by FtmC in the formation of this compound, other oxygenases within the ftm cluster and potentially from other pathways contribute to the diverse array of downstream metabolites uniprot.orgnih.gov. FtmE, another cytochrome P450, is involved in the cyclization of this compound to form fumitremorgin C wikipedia.orguniprot.orgebi.ac.uk. FtmG is responsible for the hydroxylation of fumitremorgin C to 12,13-dihydroxyfumitremorgin C uniprot.orgebi.ac.uk. This highlights how different oxygenases facilitate various oxidative modifications, including hydroxylation, epoxidation, and cyclization, which are crucial for generating the structural diversity observed in this class of compounds nih.govacs.org.

Engineered Production of this compound through Recombinant Systems

Due to the relatively low yields of tryprostatins from native fungal strains, engineered production in heterologous hosts has been explored as an effective method for obtaining these compounds nih.govchemfaces.com. Reconstitution of partial ftm biosynthetic gene clusters in Escherichia coli has shown promising results nih.govchemfaces.comnih.gov.

For example, a partial ftm gene cluster containing ftmABCD from Aspergillus sp. was reconstituted in E. coli BL21(DE3) cells nih.govchemfaces.comnih.gov. These recombinant E. coli strains were capable of producing Tryprostatin B and this compound nih.govchemfaces.com. Under aerobic fermentation conditions, some recombinant E. coli strains produced tryprostatin B up to 106 mg/l and this compound up to 76 mg/l in the fermentation broth chemfaces.com. These findings demonstrate that reconstructing a partial ftm gene cluster in E. coli can lead to impressive production levels of target products compared to native producers nih.gov. This approach offers advantages in terms of cost, time, and effort for downstream purification of these pharmaceutically important natural products nih.gov.

Data on Tryprostatin production in engineered E. coli strains:

Recombinant E. coli StrainGenes ReconstitutedProduction (mg/l) - Tryprostatin BProduction (mg/l) - this compoundFermentation Condition
GS07PlusftmABCDNot specified in snippetUp to 76Aerobic
Specific strains (details not fully in snippet)ftmABUp to 106Not specified in snippetAerobic

Further research has also involved heterologous co-expression of ftmA and ftmB in A. nidulans, resulting in the production of tryprostatin B nih.gov. This indicates the potential for using different host organisms for engineered biosynthesis.

Iii. Chemical Synthesis Methodologies for Tryprostatin a

Total Synthesis Approaches to Tryprostatin A

Total synthesis routes to this compound typically involve the formation of the diketopiperazine core and the functionalization of the indole (B1671886) ring. Several groups have successfully achieved the total synthesis, employing different key steps and strategies. nih.gov

Biomimetic synthesis approaches aim to mimic natural biosynthetic pathways to construct complex molecules. While some studies have explored biomimetic strategies for related spirotryprostatins, which involve oxidative rearrangement of the indole to form a spirooxindole, direct biomimetic synthesis specifically for this compound, which retains the indole core, is also an area of interest. researchgate.netresearchgate.net One reported biomimetic approach for the synthesis of this compound and B involved a prenylation reaction of their corresponding tryptophan ethyl esters, followed by coupling with proline and cyclization. nih.govmdpi.com This method draws inspiration from the natural prenylation process catalyzed by enzymes.

Achieving precise stereochemical control and regioselectivity is paramount in the synthesis of this compound due to its defined stereochemistry and the specific positions of substituents on the indole ring. mitoproteome.orgresearchgate.net Enantiospecific strategies, such as those utilizing the Schöllkopf chiral auxiliary, are employed to control the stereochemistry of the amino acid unit. acs.orgacs.org Regioselectivity is particularly challenging in the functionalization of the indole ring, especially the C2-prenylation in the presence of other reactive sites. nih.govresearchgate.net Methods like regiospecific bromination acs.orgacs.org and Pd/norbornene-promoted C2-selective C-H prenylation have been developed to address this challenge. nih.gov The presence of the 6-methoxy group on the indole moiety of this compound can influence the regioselectivity of reactions. nih.gov

Synthetic Challenges and Innovations in this compound Chemistry

The synthesis of this compound is associated with specific challenges, driving the development of innovative chemical methodologies.

Selective functionalization of the indole ring, particularly at the C2 and C6 positions, is a significant challenge in this compound synthesis. researchgate.netresearchgate.netresearchgate.net While methods for functionalizing the C2, C3, and N1 positions of indole diketopiperazines exist, selective functionalization of the benzenoid portion of the indole, such as the C6 position present in this compound, is less common and often requires specific strategies. mdpi.comresearchgate.net The selective introduction of the prenyl group at the C2 position is a daunting task. nih.gov Although some methods for C2-selective nucleophilic prenylation have been reported for related compounds, applying them to 6-OMe-Trp derivatives can result in lower yields and the formation of unwanted byproducts due to the electron-donating nature of the methoxy (B1213986) group. nih.gov

Development of Efficient Coupling and Cyclization Strategies

Efficient coupling and cyclization strategies are central to the chemical synthesis of the this compound diketopiperazine core. The formation of the cyclic dipeptide typically involves coupling of the constituent amino acids, tryptophan and proline, followed by cyclization. One reported approach involves the coupling of corresponding tryptophan ethyl esters with proline, followed by cyclization mediated by reagents such as DMT-MM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride). mdpi.com

Recent advancements in synthesis have explored sequential C-H activation strategies for constructing the tryptophan-containing diketopiperazine core. One unified strategy involved synthesizing the key tryptophan skeleton from alanine (B10760859) using a Pd(II)-catalyzed β-methyl C(sp3)–H monoarylation. rsc.orgresearchgate.netrsc.org This was followed by a C2-selective prenylation of the resulting 6-methoxy-tryptophan derivative via Pd/norbornene-promoted C-H activation. rsc.orgresearchgate.netrsc.org The total synthesis of this compound was achieved through a sequence involving deprotection and intramolecular cyclization to form the diketopiperazine ring. rsc.orgresearchgate.net An alternative approach utilized Danishefsky's C2-selective nucleophilic prenylation as a key step. rsc.orgresearchgate.net

Another reported method for the synthesis of this compound and its analogs involves the alkylation of a diprenylated gramine (B1672134) salt with a diketopiperazine core in the presence of quinine. wisconsin.edu This approach highlights the use of specific catalysts and intermediates to facilitate the coupling and cyclization steps.

The Fukuyama synthesis of this compound involved a Bu3SnH-mediated cyclization of an isonitrile to form a stannyl (B1234572) indole intermediate, which was then coupled with prenyl acetate (B1210297) under palladium catalysis. organic-chemistry.org This demonstrates the application of organometallic chemistry in constructing the indole core with the necessary prenyl group.

These diverse strategies highlight the ongoing efforts to develop more efficient and selective methods for the synthesis of the complex this compound scaffold, addressing the challenges of forming the cyclic dipeptide and incorporating the specific indole substitutions.

Chemoenzymatic Synthesis and Late-Stage Modification of this compound Scaffold

Chemoenzymatic approaches and late-stage modifications offer alternative routes to synthesize this compound and its analogs, particularly for introducing structural diversity. While chemical synthesis provides foundational methods, enzymatic steps can offer high regioselectivity and stereoselectivity that are challenging to achieve purely chemically.

The presence of the 6-methoxy substituent on the indole moiety of this compound is recognized as essential for certain biological activities. mdpi.comdntb.gov.uanih.gov However, the direct late-stage modification of the indole ring in this compound has been challenging, limiting structure-activity relationship studies. mdpi.comdntb.gov.uanih.govresearchgate.net

An efficient chemoenzymatic approach has been described for the late-stage modification of tryprostatin B (a demethoxy analog of this compound) using a cyclic dipeptide N-prenyltransferase (CdpNPT) from Aspergillus fumigatus. mdpi.comdntb.gov.uanih.govresearchgate.net This enzyme facilitates the introduction of various functional groups, such as allylic, benzylic, heterocyclic, and diene moieties, onto the tryprostatin scaffold. mdpi.comdntb.gov.uanih.govresearchgate.net Notably, this biocatalytic functionalization showed high selectivity for the indole C6 position in tryprostatin B, providing a method to access analogs that were previously difficult to synthesize. mdpi.comdntb.gov.uanih.gov Studies using this approach revealed that many accepted substrates showed significant conversion rates, demonstrating the utility of prenyltransferase-based late-stage diversification for accessing novel natural product analogs. mdpi.comdntb.gov.uanih.gov

This chemoenzymatic strategy allows for the late-stage functionalization of indole- and tryptophan-containing compounds with reactive moieties, which can then be used for further diversification, such as through click chemistry for fluorescent labeling. researchgate.net This highlights the potential of combining enzymatic precision with chemical methods to expand the chemical space around the tryprostatin scaffold and facilitate the generation of analogs for biological evaluation.

Iv. Structure Activity Relationship Sar Studies of Tryprostatin a

Elucidation of Essential Structural Features for Biological Activity of Tryprostatin A

SAR studies have pinpointed several structural elements of this compound that are indispensable for its biological effects. These include the specific stereochemistry of its core ring system and the nature of the substituents on its indole (B1671886) moiety.

The stereochemistry of the diketopiperazine (DKP) ring, formed from the condensation of L-tryptophan and L-proline derivatives, is a critical determinant of this compound's biological activity. Research has consistently shown that the absolute configuration of L-Tyr-L-Pro within this ring is essential for its dual inhibitory action against topoisomerase II and tubulin polymerization. nih.govresearchgate.netnih.govdaneshyari.com When this configuration is altered, the biological activity is significantly diminished or lost. For instance, the enantiomers and diastereomers of this compound and the related Tryprostatin B were found to be inactive in both tubulin polymerization and topoisomerase II-mediated DNA relaxation assays. nih.gov Specifically, analogues containing a D-Tyr unit in the diketopiperazine ring did not exhibit the potent tumor cell growth inhibition characteristic of the parent compound. nih.gov This highlights the strict stereochemical requirement for the L-Tyr-L-Pro arrangement to achieve the specific molecular interactions necessary for its mechanism of action.

Table 1: Effect of Diketopiperazine Ring Stereochemistry on Biological Activity
CompoundStereochemistryKey ActivityReference
This compoundL-Tyr-L-ProDual inhibitor of topoisomerase II and tubulin polymerization nih.gov
Enantiomers/Diastereomerse.g., D-Tyr containingInactive against topoisomerase II and tubulin polymerization nih.gov
ds2-try B (Diastereomer of Tryprostatin B)L-Tryptophan derivative + D-ProlinePotent cytotoxicity against human carcinoma cell lines, but not via topoisomerase II or tubulin inhibition researchgate.netnih.gov

The substituents on the indole ring of this compound are also crucial for its biological profile. The presence of the 2-isoprenyl group on the indole scaffold has been identified as essential for the potent inhibition of cell proliferation. nih.govresearchgate.netnih.govdaneshyari.com This lipophilic side chain is believed to contribute significantly to the compound's cytotoxic effects. researchgate.net

Furthermore, the 6-methoxy group plays a vital role in defining the specific mechanism of action. The combination of the L-Tyr-L-Pro configuration and the 6-methoxy substituent is necessary for the dual inhibition of topoisomerase II and tubulin polymerization. nih.govresearchgate.netnih.govdaneshyari.com The presence of this methoxy (B1213986) group is thought to confer lower general cytotoxicity while enhancing the specificity for inhibiting microtubule assembly. nih.govnih.gov This suggests that the 6-methoxy group enables this compound to interact with a unique range of biological targets, distinguishing its activity from that of Tryprostatin B, which lacks this substituent. nih.gov

Rational Design and Synthesis of this compound Analogues

Building on the foundational SAR insights, researchers have rationally designed and synthesized a variety of this compound analogues to probe the function of different structural regions and to develop new compounds with improved potency or novel mechanisms of action. These efforts have primarily focused on modifying the indole and diketopiperazine rings. nih.gov

Systematic modifications have been made to the indole ring at several key positions:

Nα-H Position: The indole Nα-H has been substituted with various alkyl and aryl groups. nih.govresearchgate.netnih.gov For example, alkylation with methyl iodide, isoprenyl bromide, or benzyl (B1604629) bromide has been successfully carried out to generate a series of Nα-substituted analogues. nih.gov These modifications were intended to create mimics where the alkyl substituent was moved from the C-2 position to the indole nitrogen, potentially leading to compounds that are more synthetically accessible. nih.gov

C-2 Position: The nature of the substituent at the C-2 position has been shown to influence the mechanism of action of the resulting analogues. nih.govresearchgate.netnih.gov The necessity of the isoprenyl group for potent activity has spurred investigations into other substitutions at this site. nih.gov

C-6 Position: The importance of the 6-methoxy group has led to the synthesis of analogues with different functionalities at this position. nih.govresearchgate.netnih.gov For instance, a 6-nitro analogue was successfully synthesized through a regioselective nitration process, and other derivatives, such as isothiocyanate and 6-azido analogues, have also been created. nih.gov These modifications aim to explore how changes at the C-6 position affect target binding and specificity. nih.gov

Table 2: Selected this compound Analogues with Indole Ring Modifications and Their Activity
Analogue IDModificationCell LineActivity (IC50 in µM)Fold Improvement vs. This compoundReference
This compound (1)-tsFT21068- nih.govresearchgate.netnih.gov
67Indole C-6 modificationtsFT210193.5x nih.govresearchgate.netnih.gov
68Indole C-6 modificationtsFT210107x nih.govresearchgate.netnih.gov
71 (Isothiocyanate)Indole C-6 modificationtsFT210As potent as this compound- nih.govresearchgate.netnih.gov
72 (6-azido)Indole C-6 modificationtsFT210As potent as this compound- nih.govresearchgate.netnih.gov

Influence of Structural Modifications on Mechanisms of Action and Target Selectivity

Structural modifications to the this compound scaffold have been shown to significantly influence the resulting compound's mechanism of action and target selectivity. The nature of the substituents on the indole Nα-H or C-2 position can alter the primary biological target of the analogue. nih.govresearchgate.netnih.gov For example, while this compound itself is a weak dual inhibitor of topoisomerase II and tubulin polymerization, some of its analogues exhibit different activity profiles. nih.gov

The 6-methoxy group is a key modulator of target selectivity. Its presence is linked to the specific inhibition of microtubule assembly by interfering with the interaction between microtubule-associated proteins (MAPs) and tubulin, a mechanism distinct from other microtubule inhibitors like colchicine (B1669291) or vinblastine. nih.govdaneshyari.comnih.gov The absence of this group, as in Tryprostatin B, results in a loss of this specific M-phase inhibition. daneshyari.com

Furthermore, modifications can lead to compounds with entirely different mechanisms. The diastereomer-2 of Tryprostatin B (ds2-try B), for instance, is a potent inhibitor of human cancer cell growth but does not act through the inhibition of topoisomerase II or tubulin polymerization, indicating it engages a different molecular target. nih.govnih.gov This demonstrates that even subtle stereochemical changes in the diketopiperazine ring can dramatically shift the mechanism of action and target selectivity of these compounds.

V. Molecular Mechanisms of Action of Tryprostatin a

Inhibition of Microtubule Assembly by Tryprostatin A

This compound has been identified as a novel inhibitor of microtubule assembly, a key process for maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. nih.govnih.gov Its inhibitory action is distinct from many other microtubule-targeting agents, showcasing a specific mechanism of action.

Treatment of cells with this compound leads to a reversible disruption of the cytoplasmic microtubule network. nih.govnih.gov This effect is observable through indirect immunofluorescence microscopy, which reveals a significant alteration in the organization of microtubules within the cell. nih.govresearchgate.net The disruption of this network is a direct consequence of the inhibition of microtubule polymerization. For instance, in 3Y1 rat fibroblast cells, treatment with this compound induced a marked depolymerization of the microtubule network, which was reversible upon removal of the compound. nih.govportlandpress.com This disruption of the microtubule spindle apparatus is a key factor in its biological effects. nih.gov

The primary mechanism by which this compound inhibits microtubule assembly is through its interference with the function of microtubule-associated proteins (MAPs). nih.govnih.gov MAPs, such as MAP2 and tau, play a crucial role in promoting the polymerization of tubulin into microtubules and stabilizing the resulting structures. youtube.comyoutube.com this compound specifically inhibits this MAP-dependent microtubule assembly. nih.govnih.gov Research indicates that this compound interferes with the interaction between MAPs and the C-terminal domain of tubulin, which is a critical site for MAP binding and the regulation of microtubule dynamics. nih.govportlandpress.com This mode of action distinguishes it from other microtubule inhibitors like colchicine (B1669291) and vinca alkaloids, which directly bind to tubulin subunits. portlandpress.com

The specificity of this compound's inhibitory action is further highlighted by its differential effects in the presence of various tubulin assembly inducers. While it effectively blocks tubulin assembly induced by proteins that interact with the C-terminal domain of tubulin, such as MAP2, tau, and the synthetic polycation poly-L-lysine, it has little to no effect on microtubule assembly promoted by other agents. nih.govnih.govresearchgate.net

For example, this compound does not inhibit the self-assembly of purified tubulin when polymerization is induced by glutamate. nih.govnih.gov Similarly, it does not prevent the microtubule assembly promoted by taxol, a well-known microtubule-stabilizing agent that binds to a different site on β-tubulin. nih.govnih.gov This specificity underscores that the target of this compound is not tubulin itself, but rather the interaction between tubulin and specific MAPs.

Tubulin Assembly InducerInteraction SiteEffect of this compound
MAP2C-terminal domain of tubulinInhibited
tauC-terminal domain of tubulinInhibited
poly-L-lysineC-terminal domain of tubulinInhibited
taxolβ-tubulinNot inhibited
glutamatePromotes self-assemblyNot inhibited

Modulation of Cellular Processes by this compound

The disruption of microtubule dynamics by this compound has profound consequences on various cellular processes, most notably cell cycle progression and the function of certain cellular transport systems.

A hallmark of this compound's cellular activity is its ability to specifically inhibit cell cycle progression at the M phase (mitosis). nih.govnih.govportlandpress.com This effect is a direct result of the disruption of the mitotic spindle, a microtubule-based structure essential for the proper segregation of chromosomes during cell division. nih.gov The inhibition is dose- and time-dependent. nih.govnih.gov By preventing the formation of a functional mitotic spindle, this compound triggers a cell cycle checkpoint, leading to the arrest of cells in mitosis. This M-phase arrest is a common mechanism for many anticancer drugs that target microtubules. youtube.com In contrast, the demethoxy analogue, Tryprostatin B, induces a non-specific inhibition of the cell cycle. nih.govnih.gov

Beyond its effects on the cytoskeleton, this compound has been identified as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.gov BCRP is a member of the ATP-binding cassette (ABC) transporter superfamily, which functions as an efflux pump to remove a wide variety of substrates, including chemotherapeutic drugs, from cells. nih.govwikipedia.org The overexpression of BCRP is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it reduces the intracellular concentration of anticancer agents, thereby diminishing their efficacy. nih.gov

This compound can reverse this BCRP-mediated multidrug resistance. nih.gov For example, it has been shown to inhibit the BCRP-dependent efflux of the chemotherapeutic agent mitoxantrone in resistant human cancer cell lines. nih.gov This inhibition of a key cellular transport system highlights a second major facet of this compound's molecular mechanism of action, with potential implications for overcoming drug resistance in cancer therapy.

Cellular ProcessMolecular TargetEffect of this compound
Cell Cycle ProgressionMitotic Spindle (Microtubules)Inhibition at M Phase
Cellular TransportBreast Cancer Resistance Protein (BCRP/ABCG2)Inhibition of Efflux Pump

Enzyme Modulation by this compound

This compound has been identified as a modulator of key enzymes involved in cancer cell proliferation and drug resistance. Its interactions with these proteins form the basis of its pharmacological interest.

This compound is recognized as a potent inhibitor of the Breast Cancer Resistance Protein (BCRP), also known as ABCG2, which is an ATP-binding cassette (ABC) transporter. nih.govpatsnap.com Overexpression of BCRP in cancer cells leads to multidrug resistance (MDR) by actively pumping a wide range of chemotherapeutic drugs out of the cells, thereby reducing their intracellular concentration and efficacy. researchgate.netnih.govumbc.edu

The inhibitory effect of this compound on BCRP is a key aspect of its potential therapeutic application. Research has demonstrated that this compound can reverse BCRP-mediated multidrug resistance. For instance, in human gastric carcinoma (EPG85-257RNOV) and human breast cancer (MCF7/AdrVp) cell lines that exhibit acquired BCRP-mediated MDR, this compound at concentrations ranging from 10 to 50 μM was shown to reverse the mitoxantrone-resistant phenotype. nih.govnih.gov This effect is achieved by inhibiting the BCRP-dependent efflux of mitoxantrone, leading to its accumulation within the cancer cells. nih.govnih.gov Notably, this reversal of resistance occurs at concentrations where this compound itself does not exhibit cytotoxicity. nih.govnih.gov

The mechanism of BCRP inhibition by various compounds can be complex, involving competitive or non-competitive binding, and may also affect the ATPase activity that fuels the transport function. patsnap.comnih.gov While this compound is classified among specific BCRP inhibitors like fumitremorgin C, the detailed molecular mechanism of its interaction, including whether it is a competitive or non-competitive inhibitor and its direct effects on BCRP's ATPase activity, requires further elucidation. nih.gov

Research Findings on BCRP/ABCG2 Inhibition by this compound
ParameterObservationCell Lines StudiedConcentration RangeReference
BCRP InhibitionPotent inhibitor of BCRP/ABCG2.Not specified in detail in the provided context.Not specified in detail in the provided context. nih.gov
Reversal of Multidrug ResistanceReverses mitoxantrone-resistant phenotype.EPG85-257RNOV (human gastric carcinoma), MCF7/AdrVp (human breast cancer)10–50 μM nih.govnih.gov
Mechanism of ActionInhibits cellular BCRP-dependent mitoxantrone accumulation.EPG85-257RNOV, MCF7/AdrVp10–50 μM nih.govnih.gov
Cytotoxicity at Effective ConcentrationsNo cytotoxicity observed at concentrations effective for BCRP inhibition.Not specified in detail in the provided context.10–50 μM nih.gov

In addition to its effects on BCRP, this compound has been investigated for its interaction with topoisomerase II, an essential enzyme that alters the topology of DNA and is a target for several anticancer drugs. nih.gov Biological evaluations have indicated that this compound is a very weak inhibitor of topoisomerase II. nih.gov

The assessment of topoisomerase II inhibition is commonly performed using a DNA relaxation assay, which measures the ability of the enzyme to relax supercoiled DNA. nih.gov In such assays, the activity of this compound against topoisomerase II was found to be minimal. nih.gov While evidence of inhibition, such as DNA laddering, has been observed in agarose gel electrophoresis experiments, the potency of this inhibition could not be determined from the available data. nih.gov This suggests that the interaction is not robust under the experimental conditions. nih.gov

Structure-activity relationship studies have provided insights into the molecular features required for the dual, albeit weak, inhibition of topoisomerase II and tubulin polymerization. These studies have shown that the absolute configuration of L-Tyr-L-pro in the diketopiperazine ring, along with the presence of a 6-methoxy substituent on the indole (B1671886) moiety of this compound, is essential for this activity. nih.gov The enantiomers and diastereomers of this compound were found to be inactive as topoisomerase II inhibitors, highlighting the stereospecificity of this weak interaction. nih.gov

Research Findings on Topoisomerase II Inhibition by this compound
ParameterObservationAssay MethodKey Structural FeaturesReference
Inhibitory PotencyCharacterized as a "very weak inhibitor."Topoisomerase II-mediated DNA relaxation assay.Not applicable. nih.gov
Quantitative AssessmentPotency could not be determined from the available experimental data.Agarose-gel electrophoresis.Not applicable. nih.gov
Evidence of InhibitionDNA laddering observed in agarose gels.Agarose-gel electrophoresis.Not applicable. nih.gov
Structural Requirements for ActivityThe L-Tyr-L-pro absolute configuration in the diketopiperazine ring and the 6-methoxy substituent on the indole moiety are essential for dual inhibition of topoisomerase II and tubulin polymerization.Structure-activity relationship studies.Diketopiperazine ring, 6-methoxy group. nih.gov
Activity of StereoisomersEnantiomers and diastereomers of this compound were found to be inactive.Topoisomerase II-mediated DNA relaxation assay.Not applicable. nih.gov

Vi. Future Directions in Tryprostatin a Research

Development of Advanced and Sustainable Synthetic Methodologies for Tryprostatin A and Analogues

The synthesis of this compound and its analogues presents ongoing challenges and opportunities for innovation. Current synthetic strategies have explored various approaches, including the Fischer indole (B1671886)/Schöllkopf protocol and sequential C–H activation methods. For instance, a concise preparation of optically active L or D-6-methoxytryptophan ethyl ester, a key intermediate, has been developed using the Fischer indole/Schöllkopf protocol. acs.org Another approach involved the total synthesis of this compound in 12 linear steps from alanine (B10760859) using Pd(II)-catalyzed β-methyl C(sp³)–H monoarylation and Pd/norbornene-promoted C–H prenylation. researchgate.netrsc.org The total synthesis of tryprostatin B has also been achieved through direct C2–H lithiation of the indole ring. nsf.gov

Future research in this area will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. This includes exploring novel catalytic methods, optimizing reaction conditions to improve yields and stereoselectivity, and utilizing sustainable reagents and solvents. The aim is to facilitate the large-scale production of this compound and its derivatives for further research and potential therapeutic development. The challenges in reproducing key coupling reactions in analogue synthesis highlight the need for robust and reliable methodologies. uwm.edu

Exploration of Novel Analogues for Enhanced Target Specificity and Efficacy

Structure-activity relationship (SAR) studies have been crucial in identifying key structural features of this compound essential for its biological activities, such as the L-Tyr-L-pro configuration in the diketopiperazine ring, the 6-methoxy substituent on the indole moiety, and the 2-isoprenyl group. nih.govnih.gov These studies have shown that modifications to these regions can influence activity and mechanism of action. nih.govnih.gov For example, substitution of the indole Nα-H or the indole C-2 position with various groups has yielded active analogues with differing mechanisms. nih.govnih.gov Diastereomer-2 of tryprostatin B showed potent inhibition of several human carcinoma cell lines. nih.govnih.govchemfaces.com

Future research will involve the rational design and synthesis of novel this compound analogues with improved potency, enhanced target specificity, and reduced potential for off-target effects. This will involve systematically modifying different parts of the this compound scaffold, guided by existing SAR data and computational modeling. The goal is to identify analogues with superior pharmacological profiles for specific applications, such as more effective BCRP inhibition or targeted cell cycle modulation. The development of isothiocyanate and 6-azido analogues, which were as potent as this compound in cell proliferation inhibition, suggests avenues for creating tools for labeling BCRP. nih.govnih.gov

Table 1: Growth Inhibition (GI₅₀) of this compound and Selected Analogues in Human Cancer Cell Lines

CompoundH520 (μM)MCF-7 (μM)PC-3 (μM)
This compound (1)>100>100>100
Diastereomer-2 of Tryprostatin B (8)11.9, 15.8 nih.govchemfaces.com17.0, 15.9 nih.govchemfaces.com11.1, 12.3 nih.govchemfaces.com
Analogue 6810 nih.govchemfaces.com--
Analogue 6719 nih.govchemfaces.com--
Etoposide (B1684455)8.7 nih.gov55.6 nih.gov11.1 nih.gov

Note: Data for this compound (1) in these cell lines showed GI₅₀ values >100 μM, indicating lower potency compared to some analogues and etoposide in this specific assay. Analogue numbers and specific structures are referenced from the source material. nih.gov

Elucidation of Additional Molecular Targets and Intracellular Signaling Pathways Modulated by this compound

While this compound is known to inhibit BCRP and affect microtubule assembly and cell cycle progression, the full spectrum of its molecular targets and the intracellular signaling pathways it modulates are not yet completely understood. chemfaces.comebi.ac.ukresearchgate.net this compound has been shown to inhibit MAP-dependent microtubule assembly by disrupting the microtubule spindle, leading to cell cycle arrest at the M phase. ebi.ac.ukresearchgate.net It also inhibits BCRP, reversing multidrug resistance in certain cancer cell lines. chemfaces.comebi.ac.uk However, further studies are required to identify the precise molecular targets responsible for some of its observed activities. nih.gov

Future research should employ advanced biochemical and cell biology techniques, such as affinity chromatography, proteomics, and transcriptomics, to comprehensively identify all proteins and pathways that interact with or are affected by this compound. Investigating its influence on various intracellular signaling cascades, including those involved in cell growth, survival, and transport, will provide a deeper understanding of its biological mechanisms. libretexts.orgresearchgate.netnih.gov This knowledge is crucial for fully appreciating its therapeutic potential and identifying new applications.

Utilization of this compound and its Analogues as Chemical Biology Probes for Cellular Processes

Chemical biology probes are small molecules used to perturb biological systems and study cellular processes. chemicalprobes.orgnih.govmdpi.com Given its known activities as a BCRP inhibitor and a modulator of microtubule assembly and the cell cycle, this compound and its analogues are valuable candidates for development as chemical biology probes. chemfaces.comebi.ac.ukresearchgate.net

Future research can focus on designing and synthesizing this compound derivatives tagged with fluorescent reporters, biotin (B1667282) tags, or photoaffinity labels. These modified analogues can be used to visualize the localization of this compound within cells, identify its binding partners in complex biological mixtures, and study the dynamics of its interactions with its targets in real-time. Such probes would be invaluable tools for dissecting the intricate cellular pathways influenced by this compound and for validating its molecular targets in various cellular contexts. ingentaconnect.comeurekaselect.com

Biosynthetic Engineering for Enhanced Production, Diversification, and Novel this compound Derivatives

This compound is a fungal secondary metabolite produced by Aspergillus fumigatus. chemfaces.comnih.gov The biosynthetic pathway involves a cluster of genes, including those encoding a nonribosomal peptide synthetase (FtmA), a prenyltransferase (FtmB), cytochrome P450 hydroxylases (FtmC, FtmE, FtmG), and an O-methyltransferase (FtmD). chemfaces.comnih.govuniprot.orguniprot.org Heterologous expression of a partial fumitremorgin biosynthetic gene cluster from Aspergillus sp. in Escherichia coli has successfully yielded this compound and B. chemfaces.comnih.gov

Future research in this area will focus on applying advanced biosynthetic engineering techniques to optimize the production of this compound in native or heterologous hosts. This includes manipulating gene expression levels, optimizing fermentation conditions, and engineering enzymes within the biosynthetic pathway to improve catalytic efficiency or alter substrate specificity. Furthermore, biosynthetic engineering can be used to generate novel this compound derivatives by introducing genetic modifications that lead to the incorporation of different amino acids or prenyl groups, or by altering the enzymatic steps involved in post-assembly modifications. researchgate.netresearchgate.net This approach offers a powerful route to diversifying the structural landscape of this compound analogues and discovering compounds with potentially improved properties. Improved production of tryprostatin B has been achieved by heterologous gene expression in Aspergillus nidulans. nih.gov

Q & A

Q. What are the key structural determinants of Tryprostatin A’s dual inhibitory activity against topoisomerase II and microtubule polymerization?

this compound’s activity hinges on the L-Tyr-L-Pro diketopiperazine core and substituents at the indole C-2 and N1-H positions. The 6-methoxy group on the indole ring is critical for microtubule inhibition, while the C-2 isoprenyl chain enhances cytotoxicity by stabilizing interactions with topoisomerase II . Researchers should prioritize structural validation via NMR and X-ray crystallography to confirm stereochemistry, as even minor deviations (e.g., enantiomers 3–8) significantly alter activity .

Q. How can researchers reproducibly synthesize this compound and its analogues for SAR studies?

A validated protocol involves coupling Fmoc-L-proline chloride with prenylated tryptophan derivatives under Schöllkopf chiral auxiliary conditions, achieving >80% yield with 100% stereoselectivity . Key steps include:

  • Palladium-catalyzed cross-coupling (e.g., Scheme 2a: Pd(OAc)₂, LiCl, Na₂CO₃ in DMF, 100°C) for indole functionalization .
  • Xylene-mediated cyclization to form the diketopiperazine core, monitored by TLC for completion .
  • Flash chromatography (CHCl₃/CH₃OH, 95:5) for purification, ensuring ≥95% purity via HRMS and NMR .

Q. What in vitro assays are suitable for evaluating this compound’s antiproliferative effects?

Use tsFT210 murine mammary carcinoma cells (IC₅₀ = 68 μM for this compound) for baseline cytotoxicity screening. Advanced models should include:

  • Cell cycle analysis (flow cytometry) to confirm G₂/M arrest via microtubule disruption .
  • BCRP inhibition assays (e.g., mitoxantrone efflux in MCF7 cells) to assess transporter-specific activity .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory SAR findings in this compound analogues?

Example contradiction: Analogues 68 (IC₅₀ = 9.7 μM) and 67 (IC₅₀ = 19.4 μM) show divergent potency despite similar C-2 substituents. To address this:

  • Systematic substitution mapping : Compare indole N1-H alkylation (e.g., benzyl vs. allyl groups in compounds 42–45) to isolate steric/electronic effects .
  • Molecular docking with α/β-tubulin and BCRP structures to predict binding affinities.
  • Dose-response synergy testing (Chou-Talalay method) to identify additive vs. antagonistic interactions between topoisomerase and microtubule targets .

Q. What methodologies reconcile discrepancies in this compound’s reported IC₅₀ values across cancer cell lines?

Variability (e.g., IC₅₀ = 11.1–17.0 μM in H520 vs. MCF7 cells) may stem from differential BCRP expression or metabolic stability. Mitigate via:

  • Pharmacokinetic profiling : Measure intracellular accumulation using LC-MS/MS in transporter-overexpressing lines (e.g., HEK293-BCRP) .
  • Protease inhibition controls : Add P-gp/BCRP inhibitors (Ko143) to distinguish transporter-mediated resistance .

Q. How can researchers optimize this compound’s bioavailability without compromising dual-target inhibition?

  • Prodrug strategies : Introduce hydrolyzable esters at the indole N1-H (e.g., compound 72) to enhance solubility while retaining activity .
  • Nanoparticle encapsulation : Use PEG-PLGA carriers to bypass efflux pumps, as demonstrated for analogue B8 (IC₅₀ = 11.9 μM in PC3 tumors in vivo) .

Methodological Guidance for Data Interpretation

Interpreting NMR/MS data for this compound derivatives: Avoiding common pitfalls

  • Stereochemical misassignment : Cross-validate [α]D values with literature (e.g., this compound: [α]²⁷D = −65.9° vs. −69.7° in CDCl₃ ).
  • Residual solvent artifacts : Use deuterated xylene in cyclization steps to prevent extraneous peaks in ¹H NMR .

Statistical frameworks for analyzing dose-dependent cytotoxicity in SAR studies

  • Four-parameter logistic model : Fit dose-response curves (GraphPad Prism) to calculate Hill slopes, distinguishing allosteric vs. competitive inhibition.
  • ANOVA with Tukey post-hoc : Compare IC₅₀ values across ≥3 independent replicates to confirm significance (p < 0.01) .

Tables for Key Findings

Analog Structural ModificationIC₅₀ (μM)Target SelectivityReference
This compoundNone (wild-type)68.0Topo II + Microtubules
68C-2 benzyl + N1-H methyl9.7BCRP-specific
B86-Methoxy → 6-Amino11.1Dual activity retained

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.